2-Fluoropropyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoropropyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of p-toluenesulfonates It is characterized by the presence of a fluoropropyl group attached to the p-toluenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoropropyl 4-methylbenzenesulfonate can be synthesized through the reaction of 2-fluoropropanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the synthesis of 2-fluoropropyl p-toluenesulfonate follows a similar route but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoropropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluoropropyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form 2-fluoropropanol and p-toluenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Nucleophilic Substitution: Products include substituted fluoropropyl derivatives.
Elimination Reactions: Alkenes such as 2-fluoropropene are formed.
Hydrolysis: The primary products are 2-fluoropropanol and p-toluenesulfonic acid.
Scientific Research Applications
2-Fluoropropyl 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of fluorinated drugs due to the unique properties imparted by the fluorine atom.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoropropyl p-toluenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The fluoropropyl group is activated by the electron-withdrawing p-toluenesulfonate moiety, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluoropropyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroethyl p-toluenesulfonate
- 3-Fluoropropyl p-toluenesulfonate
- 2-Fluoro-1-methylpyridinium p-toluenesulfonate
Comparison
2-Fluoropropyl 4-methylbenzenesulfonate is unique due to the presence of the fluoropropyl group, which imparts distinct reactivity compared to other fluorinated p-toluenesulfonates. For example, 2-fluoroethyl p-toluenesulfonate has a shorter alkyl chain, leading to different steric and electronic effects in reactions. Similarly, 3-fluoropropyl p-toluenesulfonate has the fluorine atom positioned differently, affecting its reactivity and applications.
Properties
IUPAC Name |
2-fluoropropyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-8-3-5-10(6-4-8)15(12,13)14-7-9(2)11/h3-6,9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUJHBQBZYPTAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.